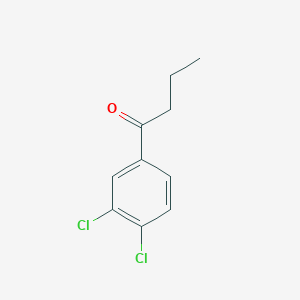

1-(3,4-Dichlorophenyl)butan-1-one

Description

1-(3,4-Dichlorophenyl)butan-1-one (CAS 6582-45-2) is an aromatic ketone featuring a dichlorinated phenyl ring attached to a butanone moiety. This compound is primarily utilized as a synthetic precursor in organic chemistry, particularly for synthesizing dopamine transporter inhibitors and other pharmacologically active derivatives . Its dichlorinated structure enhances electrophilic reactivity, making it valuable in alkylation and condensation reactions.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWFMNWVTNHDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dichlorophenyl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dichlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 3,4-dichlorobenzoic acid.

Reduction: Formation of 1-(3,4-dichlorophenyl)butan-1-ol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)butan-1-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: Research into potential therapeutic agents often involves this compound as a starting material or intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)butan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs of 1-(3,4-Dichlorophenyl)butan-1-one, highlighting differences in substituents, applications, and properties:

Key Findings and Implications

Chlorination Patterns: The 3,4-dichloro substitution in the parent compound enhances electrophilic reactivity compared to mono-chlorinated analogs (e.g., 4-chloro derivatives). Hydroxyl or methoxy substitutions (e.g., 2350-46-1, 54419-21-5) increase polarity, altering solubility and biological interactions.

Biological Activity: Eutylone demonstrates how structural modifications (benzodioxol and ethylamino groups) shift applications from industrial synthesis to psychoactive drug design.

Synthetic Utility :

- Brominated analogs (e.g., 2-Bromo-4-chloro derivatives) exhibit higher reactivity in nucleophilic substitutions, enabling diverse downstream modifications.

Commercial Availability :

- Some derivatives, like 2350-46-1, face discontinuation in specific quantities (e.g., 5–100 mg batches), highlighting supply chain challenges for researchers.

Biological Activity

1-(3,4-Dichlorophenyl)butan-1-one is an organic compound characterized by its unique structure, which includes a butanone backbone substituted with a 3,4-dichlorophenyl group. The molecular formula of this compound is C₁₀H₁₀Cl₂O. Its structural features, particularly the presence of two chlorine atoms on the phenyl ring, enhance its chemical reactivity and potential biological activity, making it a subject of interest in pharmacological research.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with various enzymes and proteins within biological systems. The following sections detail specific findings related to its biological activities.

Enzyme Interactions

This compound has been shown to modulate enzyme activity, influencing metabolic pathways. Its structural similarity to other bioactive compounds suggests potential applications in drug design targeting specific biological receptors or enzymes.

- Potential Targets :

- Enzymes involved in metabolic processes.

- Proteins associated with signaling pathways.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound using various cell lines. One notable study utilized Vero cells (African green monkey kidney cells), which are commonly employed in toxicity assessments.

| Parameter | Value |

|---|---|

| CC₅₀ (µM) | 28.5 |

| EC₅₀ (µM) | 12.0 |

| Selectivity Index | 2.4 |

The results indicate that while the compound exhibits some cytotoxicity, it maintains a relatively favorable selectivity index, suggesting that it may selectively affect certain cell types over others .

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may interfere with cellular signaling pathways and metabolic processes due to its ability to interact with specific receptors and enzymes.

Study on Schistosomiasis

A recent study investigated the efficacy of analogs of this compound in treating schistosomiasis. The study administered various compounds to animal models and monitored their effects on parasite viability and host cell health.

- Findings :

- Significant reduction in parasite load was observed.

- Minimal toxicity to host cells was recorded, indicating a favorable therapeutic profile.

This case study highlights the potential of this compound as a lead compound for further development in antiparasitic therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial. Below is a summary table comparing several analogs:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(2-Chlorophenyl)butan-1-one | C₁₀H₉ClO | Contains a single chlorine substituent |

| 1-(4-Chlorophenyl)butan-1-one | C₁₀H₉ClO | Substituted at the para position |

| 2-(3,4-Dichlorophenyl)butan-2-one | C₁₀H₉Cl₂O | Features a different carbon skeleton |

| This compound | C₁₀H₉Cl₂O | Specific substitution pattern enhances reactivity |

The unique substitution pattern of this compound contributes to its distinctive biological activity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.